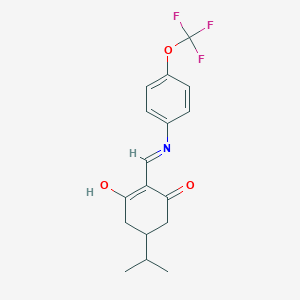
5-(Isopropyl)-2-(((4-(trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Isopropyl)-2-(((4-(trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione is a useful research compound. Its molecular formula is C17H18F3NO3 and its molecular weight is 341.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(Isopropyl)-2-(((4-(trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione is a synthetic organic compound with notable biological activity, particularly in agricultural and medicinal chemistry. This article explores its biological interactions, mechanisms of action, and potential applications based on current research findings.
Compound Overview
- Chemical Name : this compound
- Molecular Formula : C16H18F3N1O3
- Molecular Weight : 341.32 g/mol
The compound features a cyclohexanedione structure with an isopropyl group and a trifluoromethoxy-substituted phenyl moiety, which contributes to its diverse biological activities.
Herbicidal Properties
Research indicates that this compound exhibits significant herbicidal activity. Its structural components suggest potential interactions with biological targets involved in plant growth regulation. Similar compounds have been reported to inhibit specific enzymes or metabolic pathways crucial for plant development, making this compound a candidate for controlling unwanted vegetation in agricultural settings.
The biological activity of this compound may involve:
- Enzyme Inhibition : Compounds with similar structures often act as inhibitors of key enzymes in plant metabolic pathways. The presence of the trifluoromethoxy group enhances the lipophilicity and binding affinity to target sites.
- Receptor Interaction : Preliminary studies suggest that the compound may bind to specific receptors or proteins that regulate growth and development in plants.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands out among structurally similar molecules:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(Substituted-phenyl)-cyclopentane-1,3-dione | Cyclopentane core with phenyl substituents | Herbicidal properties |
| 5-(Trifluoromethyl)-2-hydroxycyclohexane-1,3-dione | Hydroxy substitution on cyclohexanedione | Antimicrobial activity |
| 4-(Trifluoromethoxy)-aniline derivatives | Aniline structure with trifluoromethoxy group | Potential enzyme inhibitors |
The unique combination of the isopropyl and trifluoromethoxy groups in this compound may enhance its efficacy compared to other herbicides.
Cytotoxicity Studies
While primarily studied for its herbicidal properties, related compounds have shown promising results in cytotoxicity against cancer cell lines. For instance, derivatives of similar structures have demonstrated selective cytotoxic effects against leukemia cells at submicromolar concentrations. This suggests a potential for broader applications in medicinal chemistry .
Environmental Impact and Safety
As with any synthetic herbicide, understanding the environmental impact is crucial. The Environmental Protection Agency (EPA) monitors such compounds for their ecological effects. The trifluoromethoxy group can influence the persistence and bioaccumulation of these compounds in the environment .
特性
IUPAC Name |
3-hydroxy-5-propan-2-yl-2-[[4-(trifluoromethoxy)phenyl]iminomethyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3/c1-10(2)11-7-15(22)14(16(23)8-11)9-21-12-3-5-13(6-4-12)24-17(18,19)20/h3-6,9-11,22H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWGBPYNQXGRKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














